Pyrrolidine Hydriodide

Overview

Description

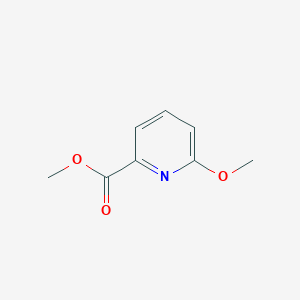

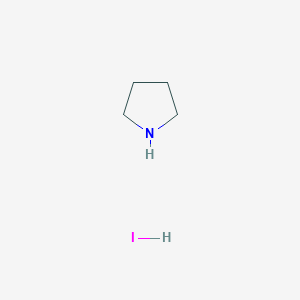

Pyrrolidine is a secondary amine and a five-membered heterocycle with the formula C4H9N. It is a colorless liquid with an unpleasant odor and is a key structural motif in many pharmaceuticals and natural products. Pyrrolidine and its derivatives are widely used in organic synthesis and medicinal chemistry due to their versatility and biological relevance .

Synthesis Analysis

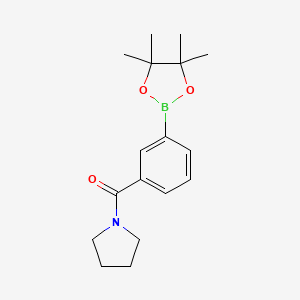

The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the creation of different stereochemical patterns in enantioselective pyrrolidine synthesis . Another method includes the palladium-catalyzed intramolecular amination of C-H bonds at the γ and δ positions of picolinamide protected amine substrates, which is efficient for synthesizing azetidine, pyrrolidine, and indoline compounds . Additionally, the iridium-catalysed synthesis of pyrroles, which are closely related to pyrrolidines, from renewable resources such as alcohols derived from lignocellulosic feedstocks and amino alcohols, has been developed .

Molecular Structure Analysis

Pyrrolidine derivatives can exhibit interesting structural features. For instance, the first pyrrolidine adduct on Sc3N@C80 showed pronounced chemical shift differences of the geminal protons on the pyrrolidine ring, indicative of significant ring current effects on the surface of this endohedral fullerene . Moreover, hybrid cyclo[m]pyridine[n]pyrroles have been synthesized, which display expanded π-conjugation upon protonation, suggesting a dynamic nature of the π-conjugation in these macrocycles .

Chemical Reactions Analysis

Pyrrolidine and its derivatives participate in various chemical reactions. The reaction of pyridine with magnesium hydride species results in heterocycle dearomatisation, forming magnesium compounds with dihydropyridide anions . Furthermore, pyrrolidine rings can be functionalized to create fulleropyrrolidine derivatives, as demonstrated by the regioselective addition of N-ethylazomethine ylide to Sc3N@C80 .

Physical and Chemical Properties Analysis

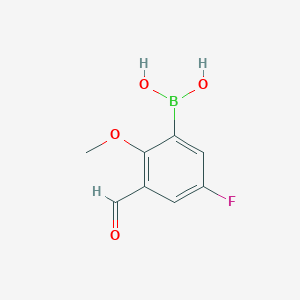

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. Novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines have been synthesized, showing good solubility in aprotic amide solvents and excellent thermal stability, with glass transition temperatures ranging from 221 to 278°C . These materials also possess low dielectric constants, which can be advantageous in electronic applications . Additionally, the synthesis of pyrrolidine derivatives can lead to materials with strong and flexible properties, suitable for creating robust polyimide films .

Scientific Research Applications

Synthesis and Catalysis

Pyrrolidines are significant heterocyclic organic compounds with applications in medicine and industry, such as dyes or agrochemicals. Research on pyrrolidines synthesis through [3+2] cycloaddition demonstrates their polar nature and potential for analogous reactions involving 2-substituted nitroethene analogues under mild conditions (Żmigrodzka et al., 2022). Additionally, asymmetric A(3) reactions of pyrrolidine with a Cu(I)/acid-thiourea catalyst combination enable the creation of propargylamines with high enantiomeric excess, showcasing the catalytic versatility of pyrrolidine derivatives (Zhao & Seidel, 2015).

Material Science and Conductivity

Pyrrolidine derivatives, particularly polypyrroles, exhibit highly stable, flexible films that are electrically conducting. Their preparation and utility in various applications, including as solvents, wetting agents, and intermediates with relatively low toxicity, are well-documented, highlighting their significance in materials science and industrial applications (Anderson & Liu, 2000).

Synthetic Applications

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides offers a versatile approach to enantioselective pyrrolidine synthesis, demonstrating the molecule's foundational role in creating stereochemically diverse compounds (Adrio & Carretero, 2019). Similarly, [H-Pyrr][HSO4], an ionic liquid derived from pyrrolidine, serves as an environmentally benign catalyst for synthesizing various organic compounds, underscoring pyrrolidine's role in green chemistry (Zabihzadeh et al., 2020).

Antioxidant Properties

Pyrrolidine dithiocarbamate (PDTC), a derivative, exhibits potent antioxidant properties, effectively scavenging harmful radicals and offering protection against DNA strand breakage induced by oxidative stress (Shi et al., 2000). This highlights pyrrolidine derivatives' potential in developing therapeutic agents targeting oxidative stress-related diseases.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Pyrrolidine Hydriodide is a compound that has been studied for its potential biological activities. It is known that pyrrolidine derivatives can interact with a variety of biological targets, leading to diverse biological activities .

Mode of Action

For instance, the spatial orientation of substituents and different stereoisomers can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives have been found to exhibit a wide range of important activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition . These activities suggest that Pyrrolidine Hydriodide may affect multiple biochemical pathways.

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in molecules like pyrrolidine hydriodide can be useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Pyrrolidine derivatives are known to have diverse biological activities, suggesting that pyrrolidine hydriodide may have a variety of molecular and cellular effects .

Action Environment

It is known that the physicochemical properties of pyrrolidine derivatives can be modified to improve their pharmacological profiles .

properties

IUPAC Name |

pyrrolidine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N.HI/c1-2-4-5-3-1;/h5H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFMZFFIQRMJQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC1.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrolidine Hydriodide | |

CAS RN |

45361-12-4 | |

| Record name | Pyrrolidine Hydriodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone](/img/structure/B1340501.png)